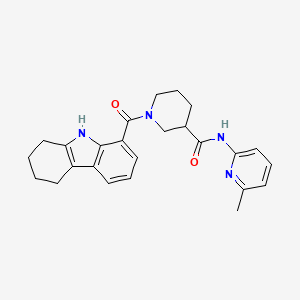![molecular formula C15H8ClF5N4O B7551319 1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole](/img/structure/B7551319.png)
1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole, also known as CFTR inhibitor-172, is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in the regulation of fluid and electrolyte transport across epithelial tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene lead to the development of cystic fibrosis (CF), a life-threatening genetic disorder. CFTR inhibitor-172 has been extensively studied as a tool compound to investigate the function and regulation of CFTR, as well as a potential therapeutic agent for the treatment of CF.
作用機序
1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole inhibitor-172 acts as a competitive inhibitor of this compound by binding to the cytoplasmic side of the channel pore. It has been shown to block this compound-mediated chloride transport by reducing the open probability of the channel, without affecting the expression or localization of this compound. This compound inhibitor-172 has also been shown to inhibit the activity of other this compound inhibitors, such as 1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazoleinh-172 and GlyH-101, suggesting that it may interact with a common binding site on the channel.
Biochemical and Physiological Effects
This compound inhibitor-172 has been shown to have a number of biochemical and physiological effects in various cell types. In human airway epithelial cells, this compound inhibitor-172 has been shown to reduce the volume of airway surface liquid and increase the viscosity of mucus, which may contribute to the pathogenesis of CF-related lung disease. In pancreatic duct cells, this compound inhibitor-172 has been shown to reduce bicarbonate secretion and increase the risk of pancreatitis. In sweat gland cells, this compound inhibitor-172 has been shown to reduce sweat chloride secretion and increase the risk of heat stroke.
実験室実験の利点と制限
1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole inhibitor-172 has several advantages as a tool compound for scientific research. It is a highly selective inhibitor of this compound, with no significant off-target effects reported to date. It is also relatively stable and easy to handle, with a long shelf life. However, this compound inhibitor-172 has some limitations as well. It is a relatively expensive compound, which may limit its use in large-scale experiments. It also has limited solubility in aqueous solutions, which may require the use of organic solvents or other solubilizing agents.
将来の方向性
1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole inhibitor-172 has the potential to be developed as a therapeutic agent for the treatment of CF and other CF-related diseases. Several studies have shown that this compound inhibitor-172 can improve the function of this compound in cells and animal models of CF, suggesting that it may be a promising candidate for clinical development. However, further studies are needed to evaluate the safety and efficacy of this compound inhibitor-172 in humans, as well as to identify potential drug-drug interactions and side effects. Other future directions for research on this compound inhibitor-172 include the development of more potent and selective analogs, as well as the investigation of its potential use in other diseases, such as COPD and pancreatitis.
合成法
The synthesis of 1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole inhibitor-172 has been described in several publications. The most common method involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with 2,4-difluorobenzyl alcohol to form the intermediate 1-(4-chloro-2-(trifluoromethyl)phenyl)-2,4-difluorobenzyl alcohol. This intermediate is then converted to the tetrazole derivative using a modified Huisgen 1,3-dipolar cycloaddition reaction with sodium azide and copper(I) bromide. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole inhibitor-172 has been widely used in scientific research to investigate the function and regulation of this compound. It has been shown to inhibit this compound-mediated chloride transport in a dose-dependent manner in various cell types, including human airway epithelial cells, pancreatic duct cells, and sweat gland cells. This compound inhibitor-172 has also been used to study the role of this compound in the regulation of other ion channels and transporters, as well as in the pathogenesis of CF-related diseases, such as chronic obstructive pulmonary disease (COPD) and pancreatitis.
特性
IUPAC Name |
1-[4-chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF5N4O/c16-8-1-3-12(10(5-8)15(19,20)21)25-14(22-23-24-25)7-26-13-4-2-9(17)6-11(13)18/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVAOYRKTPUTSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCC2=NN=NN2C3=C(C=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF5N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-3,4-dimethylbenzamide](/img/structure/B7551236.png)
![N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7551245.png)
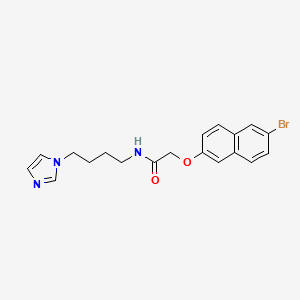
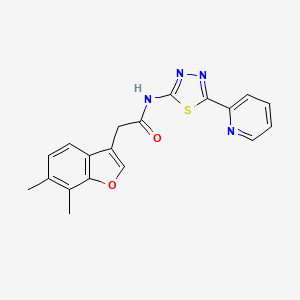
![N-cyclopropyl-N-[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]pyridine-3-sulfonamide](/img/structure/B7551255.png)
![N-[3-(furan-2-ylmethoxymethyl)phenyl]-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7551257.png)
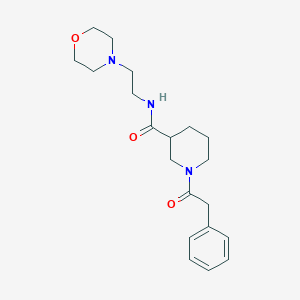
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7551270.png)
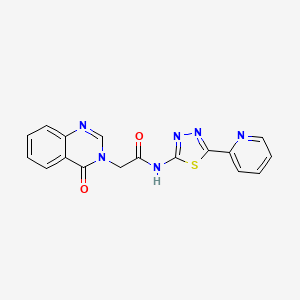
![N-[2-[2-(4-methoxyphenoxy)ethyl-methylamino]-2-oxoethyl]-N-methylthiophene-2-carboxamide](/img/structure/B7551281.png)

![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]propanamide](/img/structure/B7551334.png)
![6-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7551338.png)
